molecular formula C12H26Cl2N2O4S2 B14793469 Diethyl 2,2'-(1,2-ethanediyldiimino)bis(3-sulfanylpropanoate) dihydrochloride

Diethyl 2,2'-(1,2-ethanediyldiimino)bis(3-sulfanylpropanoate) dihydrochloride

Cat. No.: B14793469
M. Wt: 397.4 g/mol
InChI Key: HKASNZKRIQURIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bicisate dihydrochloride is synthesized through the reaction of N,N’-1,2-ethylenedi-yl-bis-L-cysteinate diethyl ester with hydrochloric acid. The compound is then lyophilized and stored under nitrogen to maintain its stability .

Industrial Production Methods: In industrial settings, bicisate dihydrochloride is produced in a kit form, such as the NEUROLITE® Kit, which includes bicisate dihydrochloride and a reducing agent in one vial, and a buffer solution in another. The kit is reconstituted with sterile, non-pyrogenic, oxidant-free Sodium Pertechnetate Tc99m Injection for diagnostic use .

Chemical Reactions Analysis

Types of Reactions: Bicisate dihydrochloride undergoes hydrolysis to form monoacid and diacid derivatives. These reactions are crucial for its high brain uptake and retention .

Common Reagents and Conditions: The hydrolysis of bicisate dihydrochloride typically occurs under physiological conditions, involving water as the reagent. The reaction is facilitated by the presence of enzymes in the brain .

Major Products Formed: The major products formed from the hydrolysis of bicisate dihydrochloride are its monoacid and diacid derivatives, which are responsible for its high brain uptake and retention .

Mechanism of Action

Bicisate dihydrochloride forms a stable, lipophilic complex with technetium Tc99m, which crosses intact cell membranes and the blood-brain barrier by passive diffusion. The retention of bicisate in the brain is associated with stereospecific de-esterification to hydrophilic acid derivatives. This process allows for high brain uptake and retention, making it an effective tracer for cerebral blood flow imaging .

Comparison with Similar Compounds

Similar Compounds:

  • Ethyl cysteinate dimer (ECD)
  • Technetium Tc99m exametazime

Uniqueness: Compared to similar compounds, bicisate dihydrochloride has a unique N2S2 core that provides high stability and allows for easy passage through the blood-brain barrier. This characteristic makes it particularly effective for use in SPECT imaging .

Properties

Molecular Formula

C12H26Cl2N2O4S2

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 2-[2-[(1-ethoxy-1-oxo-3-sulfanylpropan-2-yl)amino]ethylamino]-3-sulfanylpropanoate;dihydrochloride

InChI

InChI=1S/C12H24N2O4S2.2ClH/c1-3-17-11(15)9(7-19)13-5-6-14-10(8-20)12(16)18-4-2;;/h9-10,13-14,19-20H,3-8H2,1-2H3;2*1H

InChI Key

HKASNZKRIQURIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CS)NCCNC(CS)C(=O)OCC.Cl.Cl

Origin of Product

United States

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